N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a benzodioxole moiety via an acetamide linker. This structure combines a bicyclic aromatic system (benzodioxole) with a tricyclic nitrogen-rich scaffold (pyrrolopyrimidine), which is frequently associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c27-18(23-9-13-6-7-16-17(8-13)31-12-30-16)11-26-21(28)20-19(25-22(26)29)15(10-24-20)14-4-2-1-3-5-14/h1-8,10,24H,9,11-12H2,(H,23,27)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDBPHRYTYSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 371.35 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Spectroscopic Data
Spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize the compound. For instance, the NMR spectrum reveals distinct chemical shifts corresponding to various functional groups within the molecule .
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, a study showed that certain pyrrolo[3,2-d]pyrimidine derivatives exhibited cytotoxic effects against ovarian and breast cancer cells while displaying limited toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| 16 | Ovarian Cancer | 10 | Low |
| 18 | Breast Cancer | 15 | Moderate |
Antimycobacterial Activity
Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their antimycobacterial properties. Compounds have shown varying degrees of activity against Mycobacterium tuberculosis, with some exhibiting MIC values below 0.15 µM. These findings suggest potential therapeutic applications in treating tuberculosis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.
Study on Anticancer Activity
In a notable study published in 2021, researchers synthesized various derivatives of pyrrolo[3,2-d]pyrimidines and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity. The most promising compounds were further evaluated for their mechanism of action and pharmacokinetic profiles in vivo .
Screening for Antimycobacterial Activity
Another study focused on screening a library of pyrrolo[3,2-d]pyrimidine derivatives for their antimycobacterial activity. The results highlighted several compounds with potent activity against M. tuberculosis, suggesting their potential as lead candidates for further development into anti-tuberculosis drugs .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s pyrrolo[3,2-d]pyrimidine core is distinct from the pyrrolo[2,3-d]pyrimidine in , which contains additional methyl and trioxo groups. This difference may alter solubility and target binding.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
†Predicted using QikProp (Schrödinger).
Key Observations :
- The target compound’s moderate LogP (2.1–2.5) suggests better membrane permeability than the more polar trioxo-pyrrolopyrimidine in but lower than the lipophilic oxadiazole derivative in .
- The benzodioxole group may reduce metabolic oxidation compared to methoxyphenyl analogs .
Bioactivity and Target Engagement
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The target compound’s pyrrolopyrimidine scaffold is structurally aligned with kinase inhibitors like BTK-targeting compounds in , though empirical data is lacking.
- Oxadiazole-thioacetamide analogs in show moderate anticancer activity, suggesting the benzodioxolylmethyl group may enhance target engagement.
Q & A
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrrolo[3,2-d]pyrimidine derivatives?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., ethyl acetoacetate) to construct the pyrrolo[3,2-d]pyrimidine core under reflux with catalysts like triethylamine .
Functionalization : Introduction of the benzodioxol-5-ylmethyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions and solvents like DMF .
Purification : Use HPLC or column chromatography to isolate intermediates, ensuring >95% purity .
For yield optimization, adjust temperature (70–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents . Contradictions in yields may arise from subtle differences in starting material quality or reaction monitoring (e.g., TLC vs. HPLC). Validate protocols using control experiments and cross-reference multiple sources .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Advanced: How can discrepancies in spectral data (e.g., NMR or LC-MS) between batches be systematically addressed?
Answer:
Essential Techniques :
- NMR : Confirm structural integrity via 1H/13C NMR, focusing on pyrrolopyrimidine protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- LC-MS : Verify molecular weight ([M+H]+ expected ~480–500 g/mol) and detect impurities .
- XRD : Resolve stereochemistry if crystallizable .
For spectral discrepancies:
- Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts).
- Compare with computational predictions (e.g., PubChem data ).
- Perform spiking experiments with authentic standards .
Basic: What biological targets are plausible for this compound based on structural analogs?
Q. Advanced: How can researchers design experiments to validate conflicting reports on kinase inhibition vs. cytotoxicity?
Answer:
Putative Targets :
- Kinases : The pyrrolopyrimidine core mimics ATP-binding motifs, suggesting kinase inhibition (e.g., EGFR, VEGFR) .
- Cytotoxicity : The benzodioxole group may intercalate DNA or inhibit topoisomerases, as seen in analogs with IC50 values of 15–20 µM in MCF-7 cells .
To resolve contradictions:
Dose-Response Assays : Test across a wide concentration range (0.1–100 µM) in isogenic cell lines.
Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
Mechanistic Studies : Combine siRNA knockdown and Western blotting to confirm target engagement .
Basic: How does substituent variation (e.g., benzodioxole vs. chlorophenyl) impact bioactivity?
Q. Advanced: What computational tools can predict SAR for novel derivatives?
Answer:
SAR Insights :
- Benzodioxole : Enhances metabolic stability and CNS penetration due to lipophilicity .
- Chlorophenyl : Increases cytotoxicity (e.g., 4-chlorophenyl analogs show 20 µM IC50 against COX-2) but may reduce solubility .
Q. Computational Tools :
- Docking Studies (AutoDock Vina) : Model interactions with kinase ATP pockets .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
- ADMET Prediction : SwissADME for bioavailability and toxicity .
Basic: What are the stability and storage requirements for this compound?
Q. Advanced: How can degradation products be identified and mitigated during long-term studies?
Answer:
Stability Profile :
- Storage : -20°C in amber vials under argon; susceptible to hydrolysis (acetamide group) and photodegradation (benzodioxole) .
- Buffer Compatibility : Avoid aqueous solutions at pH >8.0.
Q. Degradation Analysis :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions; monitor via LC-MS .
- Identification : Compare degradation peaks with synthetic impurities (e.g., hydrolyzed acetamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
